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Compound of Interest

(22)-2-Cyano-2-
Compound Name:
(hydroxyimino)acetamide

Cat. No.: B7878686

Get Quote

\ J

Common Name: Amox-Oxime / Oxyma-Amide CAS: 3849-20-5 Role: Racemization
Suppressor & Selective Protecting Group Additive

Executive Summary & Chemical Identity

(2Z)-2-Cyano-2-(hydroxyimino)acetamide (often referred to as the Amox oxime core) is a
specialized oxime additive used in peptide chemistry. While structurally related to the industry-
standard Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate), it possesses distinct

physicochemical properties driven by its amide functionality.

Unlike Oxyma Pure, which is designed for maximum reactivity, the Amox analog exhibits lower
acidity (higher pKa). This modulation makes it uniquely suited for applications where "super-
active" esters lead to unwanted side reactions, most notably the suppression of dipeptide
formation during Fmoc-protection of amino acids.

Comparative Chemical Profile
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(22)-2-Cyano-2-

Feature Oxyma Pure (Standard) (hydroxyimino)acetamide
(Target)
Structure Ethyl Ester Primary Amide
Acidity (pKa) ~4.60 (High Reactivity) ~7.96 (Moderate Reactivity)
] ) ) ) Controlled coupling; Fmoc-
Primary Use High-speed peptide coupling ]
protection
Safety Non-explosive Non-explosive
o ] High (Prevents
Selectivity Low (High potency)

oligomerization)

Mechanism of Action

The utility of (2Z)-2-Cyano-2-(hydroxyimino)acetamide relies on its ability to intercept highly
reactive acylating species (like O-acylisoureas or Fmoc-Cl) to form a stable, yet reactive, active
ester.

The "Goldilocks" Activation

In carbodiimide couplings, the reagent acts as a nucleophile.

o Activation: The carbodiimide (e.g., DIC) reacts with the carboxylic acid to form an O-

acylisourea.[1]
 Interception: The (2Z)-2-Cyano-2-(hydroxyimino)acetamide attacks the O-acylisourea.
» Active Ester Formation: An "Amox-ester" is formed.

o Critical Distinction: Because the amide group is less electron-withdrawing than the ethyl
ester of Oxyma Pure, the resulting Amox-ester is less electrophilic. This reduces the risk of
racemization (epimerization) and prevents "over-activation” side reactions, such as the
formation of dipeptides during N-terminal protection.
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Figure 1: Mechanism of activation showing the interception of the unstable O-acylisourea to

form the selective Amox-active ester.

Compatibility Matrix: Coupling Reagents

The compatibility of (2Z)-2-Cyano-2-(hydroxyimino)acetamide is defined by its role as a

nucleophilic additive.

A. Primary Compatibility

(Recommended)

These reagents generate the initial reactive species that the oxime intercepts.
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. Compatibility
Reagent Class Specific Reagents . Notes
Rating
DIC
L . L Preferred for SPPS.
Carbodiimides (Diisopropylcarbodiimi  Excellent

de)

Forms soluble urea.

EDC.HCI

Excellent

Preferred for solution
phase (water-soluble

byproduct).

DCC

Good

Functional, but DCU
urea byproduct is
insoluble and hard to

remove.

Chloroformates

Fmoc-ClI

Critical

Reacts to form Fmoc-
Amox. This is the
specific "killer app” for

this molecule.

B. Secondary Compatibility (Context-Dependent)

These reagents are typically used with Oxyma Pure, but can be used with the Amide analog if

lower reactivity is desired.

Reagent Class

Specific Reagents

Compatibility
Rating

Notes

Phosphonium Salts

PyBOP, PyAOP

Moderate

Can be used as an
additive, but PyOxim
(containing Oxyma

Pure) is standard.

Uronium Salts

HBTU, HATU

Low

These already contain
a leaving group
(OBt/OAt). Adding
Amox is redundant or

competitive.
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Experimental Protocols
Protocol A: Standard Peptide Coupling (Solution Phase)

Objective: Couple a protected amino acid to an amine using DIC and (2Z)-2-Cyano-2-
(hydroxyimino)acetamide.

Reagents:

Carboxylic Acid (1.0 equiv)

Amine (1.0 equiv)

(2Z)-2-Cyano-2-(hydroxyimino)acetamide (1.1 equiv)[2]

DIC (1.1 equiv)

Solvent: DMF or DCM (Anhydrous)
Step-by-Step:

o Pre-Activation: Dissolve the Carboxylic Acid and (2Z)-2-Cyano-2-(hydroxyimino)acetamide
in the minimum amount of solvent (0.1-0.2 M) at 0°C.

o Activation: Add DIC dropwise to the mixture. Stir at 0°C for 5—-10 minutes. Note: The solution
may change color (often yellow to orange), indicating active ester formation.

e Coupling: Add the Amine component (and base, e.g., DIPEA, if the amine is a salt).

e Reaction: Allow to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-
MS.

o Workup: Dilute with EtOAc. Wash with 1N HCI, sat. NaHCOs, and Brine. Dry over MgSOa
and concentrate.

Protocol B: "Fmoc-Amox" Protection (High Selectivity)

Objective: Introduce the Fmoc protecting group to an amino acid without forming dipeptide
impurities (a common issue with Fmoc-OSu or Fmoc-Cl).
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Rationale: The in situ generation of Fmoc-Amox (Fmoc-(2Z)-2-Cyano-2-
(hydroxyimino)acetamide) creates a milder acylating agent that reacts with the amine of the
amino acid but is not reactive enough to couple the resulting Fmoc-amino acid to a second free
amino acid (preventing oligomers).

Reagents:

Amino Acid (unprotected) (1.0 equiv)

Fmoc-Cl (1.0 equiv)

(2Z)-2-Cyano-2-(hydroxyimino)acetamide (1.0 equiv)[2]

Base: Na2COs or NaHCOs3[3]

Solvent: Water/Acetone or Water/Dioxane (1:1)
Step-by-Step:
e Preparation of Fmoc-Amox (In Situ):
o Dissolve (2Z)-2-Cyano-2-(hydroxyimino)acetamide (1.0 equiv) in Acetone.
o Add DIPEA (1.0 equiv) followed by Fmoc-ClI (1.0 equiv) slowly at 0°C. Stir for 15 mins.
e Amino Acid Solution:
o Dissolve the Amino Acid (1.0 equiv) in Water containing Na2COs (2.0 equiv).
» Reaction:
o Add the Fmoc-Amox solution dropwise to the agueous Amino Acid solution.
o Maintain pH ~9.0 by adding additional Na=COs if necessary.
o Stir at Room Temperature for 2—4 hours.

o Workup:
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[e]

Wash the aqueous phase with Ether (to remove unreacted organic species).

o

Acidify the aqueous phase to pH 2 with HCI.

[¢]

Extract the product (Fmoc-Amino Acid) into EtOAc.

[e]

Wash with brine, dry, and concentrate.

Visualizing the Selectivity Workflow

The following diagram illustrates why (2Z)-2-Cyano-2-(hydroxyimino)acetamide is superior
for protection steps compared to standard reagents.

Fmoc-ClI Amox-Oxime Free Amino Acid
(Highly Reactive) (H-AA-OH)

Amox-Oxime

Fmoc-Amox
(Moderately Reactive)

+HAAOH .
(Controlled Acylation) X Too Slow

Fmoc-AA-OH

(Pure Product)

Click to download full resolution via product page

Figure 2: Selectivity pathway. Fmoc-Amox prevents the "Lossen rearrangement” and
oligomerization seen with Fmoc-OSu or Fmoc-Cl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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